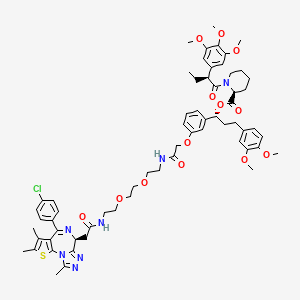

NICE-01

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C63H76ClN7O13S |

|---|---|

Molecular Weight |

1206.8 g/mol |

IUPAC Name |

[(1R)-1-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |

InChI |

InChI=1S/C63H76ClN7O13S/c1-10-47(44-34-53(78-7)59(80-9)54(35-44)79-8)61(74)70-27-12-11-16-49(70)63(75)84-50(23-17-41-18-24-51(76-5)52(32-41)77-6)43-14-13-15-46(33-43)83-37-56(73)66-26-29-82-31-30-81-28-25-65-55(72)36-48-60-69-68-40(4)71(60)62-57(38(2)39(3)85-62)58(67-48)42-19-21-45(64)22-20-42/h13-15,18-22,24,32-35,47-50H,10-12,16-17,23,25-31,36-37H2,1-9H3,(H,65,72)(H,66,73)/t47-,48-,49-,50+/m0/s1 |

InChI Key |

USCBOLCYUGPYAF-YUZLDYPQSA-N |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCNC(=O)C[C@H]5C6=NN=C(N6C7=C(C(=C(S7)C)C)C(=N5)C8=CC=C(C=C8)Cl)C |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCNC(=O)CC5C6=NN=C(N6C7=C(C(=C(S7)C)C)C(=N5)C8=CC=C(C=C8)Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

The NICE-01 System: A Technical Guide to Induced Nuclear Protein Import

A Bifunctional Approach to Cellular Reprogramming

NICE-01, also known as AP1867-PEG2-JQ1, is a novel bifunctional small molecule designed to induce the translocation of cytosolic proteins into the nucleus. This technology, termed Nuclear Import and Control of Expression (NICE), leverages the principles of chemical-induced proximity to co-opt the cell's natural transport machinery. By simultaneously binding a cytosolic protein of interest and a resident nuclear protein, this compound effectively "carries" the cytosolic target into the nuclear compartment. This targeted relocalization opens new avenues for therapeutic intervention and cellular engineering, allowing for the potential modulation of gene expression and other nuclear processes.[1][2][3][4]

The core of the this compound molecule is a heterobifunctional compound composed of two key ligands joined by a flexible linker. One ligand is (+)-JQ1, a well-characterized inhibitor of the BET family of bromodomain proteins, with a high affinity for BRD4, a protein predominantly localized in the nucleus. The other ligand is AP1867, which binds with high affinity to a specifically engineered mutant of the FKBP12 protein, FKBPF36V. By genetically tagging a cytosolic protein of interest with the FKBPF36V domain, this compound can specifically recognize and bind this target. The polyethylene glycol (PEG2) linker provides the necessary flexibility for the ternary complex—comprising the tagged cytosolic protein, this compound, and the nuclear BRD4 protein—to form efficiently.

Mechanism of Action: A Step-by-Step Analysis

The mechanism of action of this compound can be dissected into a series of coordinated events that culminate in the nuclear accumulation of the target cytosolic protein.

-

Binding to Target Proteins : In the cellular environment, this compound, being cell-permeable, can freely diffuse across the plasma membrane. In the cytosol, the AP1867 moiety of this compound binds to the FKBPF36V-tagged protein of interest. Concurrently, the JQ1 moiety of this compound can bind to nuclear BRD4.

-

Formation of a Ternary Complex : The dual binding capabilities of this compound facilitate the formation of a stable ternary complex, effectively linking the cytosolic target protein to the nuclear BRD4 protein.[1][2][3][4]

-

Nuclear Import : The entire ternary complex is then transported into the nucleus. This process is primarily driven by the strong nuclear localization signals inherent to BRD4, which is actively imported into the nucleus through the nuclear pore complex.

-

Nuclear Accumulation : Once inside the nucleus, the high concentration of BRD4 and the continuous import process lead to the accumulation of the FKBPF36V-tagged cytosolic protein, effectively shifting its subcellular localization.

Signaling Pathway Diagram

Caption: Mechanism of this compound action.

Quantitative Data Summary

| Parameter | Value | Target(s) | Method |

| Binding Affinity (Kd) | |||

| AP1867 to FKBPF36V | 94 pM | FKBPF36V | Not Specified |

| (+)-JQ1 to BRD4 (BD1) | ~50 nM | BRD4 Bromodomain 1 | Isothermal Titration Calorimetry |

| (+)-JQ1 to BRD4 (BD2) | ~90 nM | BRD4 Bromodomain 2 | Isothermal Titration Calorimetry |

| Effective Concentration | |||

| This compound for nuclear import | 100-500 nM | FKBPF36V-tagged proteins | Live-cell imaging |

Key Experimental Protocols

Cell Culture and Transfection

-

Cell Lines : Human embryonic kidney 293T (HEK293T) cells and human bone osteosarcoma U2OS cells are commonly used.

-

Culture Conditions : Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection : For transient expression of FKBPF36V-tagged proteins and fluorescently-labeled BRD4, plasmids are transfected into cells using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol. Cells are typically analyzed 24-48 hours post-transfection.

Live-Cell Imaging for Nuclear Import Assay

-

Cell Seeding : Transfected cells are seeded onto glass-bottom dishes suitable for high-resolution microscopy.

-

Imaging Setup : A confocal or widefield fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO2 is used.

-

Treatment : Baseline images of the cells are acquired before the addition of this compound. This compound, dissolved in a suitable solvent like DMSO, is then added to the cell culture medium at the desired final concentration.

-

Time-Lapse Imaging : Images are captured at regular intervals (e.g., every 1-5 minutes) for a duration of 1-3 hours to monitor the translocation of the fluorescently-tagged target protein from the cytosol to the nucleus.

-

Image Analysis : The fluorescence intensity in the nucleus and cytosol is quantified over time using image analysis software (e.g., ImageJ/Fiji). The ratio of nuclear to cytosolic fluorescence is calculated to determine the extent and kinetics of nuclear import.

Experimental Workflow

Caption: Workflow for this compound nuclear import assay.

Conclusion

The this compound system represents a powerful tool for the precise spatial control of proteins within living cells. Its mechanism, based on the induced proximity of a cytosolic target to a nuclear carrier, is both elegant and effective. The ability to relocalize proteins to the nucleus on demand has significant implications for basic research, allowing for the dissection of complex cellular processes. Furthermore, the therapeutic potential of this technology is vast, offering a novel strategy to correct protein mislocalization diseases and to engineer novel cellular functions for therapeutic benefit. Further research will undoubtedly expand the repertoire of carrier proteins and targetable cytosolic molecules, making the NICE technology a versatile platform for the next generation of cellular therapeutics.

References

An In-depth Technical Guide to the NICE-01 Compound: Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NICE-01 compound, also known as AP1867-PEG2-JQ1, is a novel bifunctional small molecule designed to induce the nuclear import of cytosolic proteins. By hijacking the cell's natural nuclear transport machinery, this compound offers a powerful tool for controlling the subcellular localization of proteins of interest, thereby enabling the study of their function within the nucleus and offering potential therapeutic applications. This technical guide provides a comprehensive overview of the this compound compound, including its chemical structure, a plausible synthetic route, its mechanism of action, and relevant quantitative data.

This compound Compound Structure

This compound is a heterobifunctional molecule meticulously designed and synthesized to bridge two distinct proteins. Its structure comprises three key components:

-

(+)-JQ1: A potent and well-characterized inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, specifically binding to BRD4, which is predominantly localized in the nucleus.[1]

-

AP1867: A synthetic ligand that binds with high affinity to a mutated form of the FKBP12 protein (FKBPF36V).[1] This mutant protein can be genetically tagged to a cytosolic protein of interest.

-

PEG2-diamine linker: A short polyethylene glycol linker that covalently connects (+)-JQ1 and AP1867, providing the necessary spacing and flexibility for the bifunctional molecule to simultaneously engage both target proteins.[2]

The systematic IUPAC name for this compound is (R)-1-(3-((14-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][3][4][5]triazolo[4,3-a][3][5]diazepin-6-yl)-2,13-dioxo-6,9-dioxa-3,12-diazatetradecyl)oxy)phenyl)-3-(3,4-dimethoxyphenyl)propyl (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate.

Quantitative Data

A summary of the key quantitative data for the this compound compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C63H76ClN7O13S | [2] |

| Molecular Weight | 1206.85 g/mol | [2] |

| Exact Mass | 1205.4910 | [2] |

| Affinity for FKBPF36V (Kd) | 94 pM | [1] |

| Effective Concentration in Cell-Based Assays | 200-250 nM | [1] |

Table 1: Quantitative data for the this compound compound.

Synthesis of this compound

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the reviewed literature, a plausible synthetic strategy can be devised based on the known components and established bioconjugation methodologies. The general approach involves the synthesis of functionalized precursors of (+)-JQ1 and AP1867 that can be subsequently coupled to the PEG2-diamine linker.

General Synthetic Strategy

The synthesis would likely proceed through the following key stages:

-

Synthesis of a functionalized (+)-JQ1 derivative: A carboxylic acid derivative of (+)-JQ1 is a common intermediate for conjugation.[6] This can be synthesized and then activated for amide bond formation.

-

Synthesis of a functionalized AP1867 derivative: Similarly, AP1867 would be synthesized with a reactive handle suitable for conjugation, such as a primary amine.

-

Synthesis of the PEG2-diamine linker: A commercially available or synthetically prepared PEG2-diamine linker would serve as the bridge.

-

Stepwise Conjugation: The synthesis would likely involve a stepwise conjugation to ensure the purity of the final product. For instance, the activated (+)-JQ1 carboxylic acid could first be reacted with one of the amino groups of the PEG2-diamine linker. The resulting intermediate would then be purified and subsequently reacted with the functionalized AP1867 derivative to yield this compound.

Plausible Experimental Protocol Outline

Disclaimer: The following is a generalized, hypothetical protocol and has not been experimentally validated. It is intended for illustrative purposes only.

Step 1: Synthesis of (+)-JQ1-PEG2-amine intermediate

-

Dissolve (+)-JQ1 carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add a coupling agent, such as HATU (1.1 equivalents), and a non-nucleophilic base, like diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of mono-Boc-protected PEG2-diamine (1.2 equivalents) in DMF to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by LC-MS.

-

Upon completion, quench the reaction and purify the product by reverse-phase HPLC to obtain the Boc-protected (+)-JQ1-PEG2-amine intermediate.

-

Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the (+)-JQ1-PEG2-amine intermediate.

Step 2: Synthesis of an activated AP1867 derivative

-

Synthesize or procure an AP1867 derivative with a carboxylic acid handle.

-

Activate the carboxylic acid of the AP1867 derivative using a similar procedure as described in Step 1.

Step 3: Final Conjugation to form this compound

-

Dissolve the (+)-JQ1-PEG2-amine intermediate (1 equivalent) in DMF.

-

Add the activated AP1867 derivative (1.1 equivalents) to the solution.

-

Add DIPEA (2 equivalents) and allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final this compound compound by reverse-phase HPLC.

-

Characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Mechanism of Action: The NICE Concept

The mechanism of action of this compound is based on the "Nuclear Import and Control of Expression" (NICE) concept, a chemically induced proximity strategy.[1] It does not directly modulate a signaling pathway but rather co-opts the cellular machinery for nuclear transport.

The process can be summarized as follows:

-

Cellular Entry: this compound, being a small molecule, can passively diffuse across the cell membrane.

-

Ternary Complex Formation: Inside the cell, this compound acts as a molecular bridge. The (+)-JQ1 moiety binds to the nuclear-localized BRD4 protein, while the AP1867 moiety binds to the FKBPF36V-tagged cytosolic protein of interest. This results in the formation of a ternary complex: BRD4-(this compound)-Protein of Interest.

-

Nuclear Import: BRD4 is actively imported into the nucleus. By being tethered to BRD4 via this compound, the cytosolic protein of interest is effectively "piggybacked" into the nucleus.

-

Nuclear Accumulation: Once inside the nucleus, the ternary complex is maintained, leading to the accumulation of the formerly cytosolic protein in the nuclear compartment.

This induced nuclear localization allows for the investigation of the protein's function in a novel subcellular environment, potentially activating or inhibiting nuclear processes.

Visualizations

Logical Workflow of this compound Synthesis

Caption: A logical workflow diagram illustrating the plausible synthetic route for the this compound compound.

Mechanism of Action of this compound

Caption: A diagram illustrating the mechanism of action of this compound in inducing the nuclear import of a cytosolic protein.

References

- 1. Bifunctional small molecules that induce nuclear localization and targeted transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. a2bchem.com [a2bchem.com]

- 6. (+)-JQ1 carboxylic acid, 202592-23-2 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Principle of Action of AP1867-PEG2-JQ1 (NICE-01)

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Chemically Induced Nuclear Import

AP1867-PEG2-JQ1, also known as Nuclear Import and Control of Expression compound 1 (NICE-01), is a bifunctional small molecule designed to induce the translocation of cytosolic proteins into the nucleus.[1][2][3] Unlike traditional PROTACs (Proteolysis Targeting Chimeras) that mediate protein degradation, this compound utilizes a mechanism of chemically induced proximity to "escort" a target protein from the cytoplasm to the nucleus by leveraging an endogenous nuclear protein as a carrier.[1][2]

The molecule is composed of three key components:

-

JQ1: A potent and well-characterized inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for Bromodomain-containing protein 4 (BRD4).[4][5] BRD4 is a nuclear protein involved in transcriptional regulation.[5][6]

-

AP1867: A synthetic ligand that selectively binds with high affinity to a mutant form of the FK506 binding protein 12 (FKBP12), specifically the F36V mutant (FKBP12F36V).[1][2]

-

PEG2 Linker: A short polyethylene glycol linker that covalently connects the JQ1 and AP1867 moieties, providing the necessary flexibility for the formation of a ternary complex.[2]

The principle of action relies on the simultaneous binding of this compound to both nuclear BRD4 and a cytosolic protein of interest (POI) that has been genetically tagged with the FKBP12F36V mutant. This ternary complex formation effectively hijacks the nuclear localization of BRD4 to shuttle the tagged cytosolic protein across the nuclear envelope.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the components and action of AP1867-PEG2-JQ1.

| Component | Target | Binding Affinity (Kd) | Reference |

| AP1867 | FKBP12F36V | 94 pM | [2] |

| Compound | Target Bromodomain | IC50 | Reference |

| (+)-JQ1 | BRD4 BD1 | 77 nM | [4][5] |

| (+)-JQ1 | BRD4 BD2 | 33 nM | [4][5] |

| Process | Parameter | Value | Reference |

| Nuclear Import of FKBPF36V-mEGFP | Import Rate Constant (kimport) | 0.0266 min-1 | [2] |

| Nuclear Import of FKBPF36V-mEGFP | Half-life (t1/2) | 26 minutes | [2] |

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Action: this compound Induced Nuclear Import

Caption: Mechanism of AP1867-PEG2-JQ1 (this compound) induced nuclear import.

Experimental Workflow: Nuclear Import Assay

Caption: A typical experimental workflow for a nuclear import assay using this compound.

Detailed Experimental Protocol: Live-Cell Imaging of this compound Mediated Nuclear Import

This protocol provides a detailed methodology for visualizing and quantifying the nuclear import of a cytosolic protein of interest (POI) induced by AP1867-PEG2-JQ1.

1. Materials and Reagents:

-

Cell Line: Human cell line suitable for transfection and imaging (e.g., U2OS or HEK293T).

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Plasmids:

-

Expression vector encoding the protein of interest (POI) fused to FKBP12F36V and a fluorescent reporter (e.g., mEGFP).

-

Expression vector for a nuclear marker (e.g., mCherry-H2B or mCherry-BRD4) to delineate the nucleus.

-

-

Transfection Reagent: Commercially available transfection reagent (e.g., Lipofectamine 3000).

-

AP1867-PEG2-JQ1 (this compound): Stock solution in DMSO.

-

Vehicle Control: Anhydrous DMSO.

-

Imaging Medium: DMEM without phenol red, supplemented with 10% FBS.

-

Imaging Dish: Glass-bottom dishes or plates suitable for high-resolution microscopy.

2. Cell Seeding and Transfection:

-

Seed the chosen cell line onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of transfection.

-

Allow cells to adhere overnight.

-

Co-transfect the cells with the POI-FKBP12F36V-mEGFP and the nuclear marker plasmids according to the manufacturer's protocol for the transfection reagent.

-

Incubate the cells for 24-48 hours post-transfection to allow for sufficient protein expression.

3. Live-Cell Imaging Setup:

-

On the day of imaging, replace the cell culture medium with pre-warmed imaging medium.

-

Place the imaging dish on the stage of a confocal or widefield fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature (37°C) and CO2 (5%).

-

Identify a field of view containing healthy, co-transfected cells (expressing both mEGFP and mCherry).

4. Treatment and Image Acquisition:

-

Acquire baseline images of the selected field of view in both the GFP and mCherry channels before adding the compound.

-

Add AP1867-PEG2-JQ1 to the imaging medium to achieve the desired final concentration (e.g., 200-250 nM). For the control dish, add an equivalent volume of DMSO.

-

Immediately begin time-lapse image acquisition. Acquire images in both channels at regular intervals (e.g., every 5-10 minutes) for a duration of 1 to 3 hours.

5. Image Analysis and Quantification:

-

Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity of the mEGFP signal in the nucleus and cytoplasm of individual cells at each time point.

-

Use the mCherry signal from the nuclear marker to create a mask for the nuclear region of interest (ROI).

-

Define the cytoplasmic ROI by subtracting the nuclear ROI from a whole-cell ROI.

-

For each cell at each time point, calculate the mean fluorescence intensity of mEGFP in the nuclear and cytoplasmic ROIs.

-

Calculate the ratio of nuclear to cytoplasmic mEGFP fluorescence intensity. An increase in this ratio over time in the this compound treated cells compared to the DMSO control indicates successful nuclear import.

6. Kinetic Analysis:

-

Plot the natural logarithm of the cytosolic mEGFP fraction against time.

-

For a process following first-order kinetics, this plot should yield a straight line. The negative of the slope of this line represents the import rate constant (kimport).

-

The half-life (t1/2) of nuclear import can be calculated using the formula: t1/2 = ln(2) / kimport.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bifunctional small molecules that induce nuclear localization and targeted transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Nucleus: A Technical Guide to NICE-01 Induced Nuclear Import

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NICE-01, a novel bifunctional small molecule designed to induce the nuclear import of cytosolic proteins. We will explore its core mechanism of action, present key quantitative data, detail experimental protocols, and provide visual representations of the underlying biological processes.

Introduction to this compound

This compound (Nuclear Import and Control of Expression compound 1), also known as AP1867-PEG2-JQ1, is a bifunctional molecule engineered to facilitate the translocation of cytosolic proteins into the nucleus.[1][2] This is achieved by hijacking the cell's natural nuclear import machinery through a "carrier" protein. This compound is composed of two key moieties connected by a PEG2 linker:

-

AP1867: A high-affinity ligand for a mutated form of the FK506-binding protein (FKBP), specifically the F36V variant (FKBPF36V).[1]

-

JQ1: A potent inhibitor of the BET bromodomain family, which binds with high affinity to bromodomain-containing protein 4 (BRD4), a protein predominantly localized in the nucleus.[1][2]

The fundamental principle of this compound is to chemically induce proximity between a cytosolic protein of interest (POI) and the nuclear-localized BRD4. By tagging the POI with FKBPF36V, this compound can form a ternary complex, effectively shuttling the POI into the nucleus along with BRD4.[1]

Core Mechanism of Action

The this compound-induced nuclear import relies on the formation of a ternary complex involving three components: the FKBPF36V-tagged cytosolic protein, this compound, and the nuclear protein BRD4.[1] The process can be summarized in the following steps:

-

Binding to Cytosolic Target: this compound, through its AP1867 moiety, binds to the FKBPF36V tag fused to the cytosolic protein of interest.

-

Engagement of Nuclear Carrier: The JQ1 moiety of the same this compound molecule binds to the bromodomain of BRD4.

-

Ternary Complex Formation: This dual binding results in the formation of a stable ternary complex: FKBPF36V-POI—this compound—BRD4.

-

Nuclear Import: Leveraging the endogenous nuclear localization signals (NLS) of BRD4, the entire complex is actively transported into the nucleus through the nuclear pore complex.

-

Nuclear Sequestration: Once inside the nucleus, the POI is effectively sequestered, leading to its accumulation and potential function in the nuclear environment.[1]

Figure 1: Schematic of this compound induced nuclear import.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound and its induced nuclear import, as reported in the literature.

| Parameter | Value | Notes |

| This compound Concentration | ||

| In vitro (U2OS cells) | 200 nM | Effective concentration for inducing nuclear import of FKBPF36V-mEGFP.[1] |

| In vitro (293T cells) | 250 nM | Used for inducing nuclear import of both FKBPF36V-mEGFP and FKBPF36V-EGFP-NPM1c.[1] |

| In vitro (High Conc.) | 10 µM | Required to induce import in cells lacking exogenous mCherry-BRD4, but import occurs with mCherry-BRD4 transfection.[1] |

| Binding Affinity | ||

| AP1867 to FKBPF36V (Kd) | 94 pM | High-affinity interaction crucial for the system's efficacy.[1] |

| Kinetics of Nuclear Import | Measured for FKBPF36V-mEGFP in 293T cells.[1] | |

| Rate Constant (kimport) | 0.0266 min-1 | Follows first-order kinetics.[1] |

| Half-life (t1/2) | 26 min | The time required for half of the cytosolic FKBPF36V-mEGFP to be imported into the nucleus.[1] |

| Molecular Weights | ||

| FKBPF36V-mEGFP | 39.4 kDa | Protein of interest used in kinetic studies.[1] |

| Maltose-binding protein (MBP) | 42.5 kDa | Used as a size comparison for passive nuclear import.[1] |

Experimental Protocols

This section outlines a general methodology for a this compound induced nuclear import assay based on published experiments.[1]

Cell Culture and Transfection

-

Cell Lines: U2OS or 293T cells are suitable for these experiments.

-

Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin, at 37°C in a 5% CO2 incubator.

-

Transfection:

-

Seed cells onto glass-bottom dishes suitable for live-cell imaging.

-

Co-transfect cells with plasmids encoding the cytosolic protein of interest fused to FKBPF36V (e.g., FKBPF36V-mEGFP) and the nuclear carrier protein (e.g., mCherry-BRD4) using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow 24-48 hours for protein expression.

-

This compound Treatment and Live-Cell Imaging

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. For in vivo experiments, a working solution can be prepared by adding the DMSO stock to a vehicle solution such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

-

Treatment:

-

Replace the culture medium with fresh imaging medium.

-

Acquire baseline images of the cells to establish the initial subcellular localization of the fluorescently tagged proteins.

-

Add this compound to the imaging medium to the desired final concentration (e.g., 200-250 nM).

-

-

Live-Cell Imaging:

-

Immediately after adding this compound, begin time-lapse imaging using a confocal or widefield fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

-

Acquire images at regular intervals (e.g., every 1-5 minutes) for a duration sufficient to observe nuclear translocation (e.g., 40 minutes to 3 hours).[1]

-

Data Analysis

-

Image Quantification: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of the FKBPF36V-tagged protein in the nucleus and the cytoplasm at each time point.

-

Nuclear-to-Cytoplasmic Ratio: Calculate the ratio of nuclear to cytoplasmic fluorescence intensity over time to quantify the extent and rate of nuclear import.

-

Kinetic Analysis: Plot the fraction of the protein remaining in the cytoplasm versus time. Fit the data to a first-order kinetic model to determine the import rate constant (kimport) and the half-life (t1/2).[1]

Figure 2: General workflow for a this compound experiment.

Applications and Future Directions

The this compound system represents a powerful tool for controlling protein localization with high temporal and spatial resolution. This technology has significant potential in various research and therapeutic areas:

-

Studying Nuclear Protein Function: By acutely relocating a protein to the nucleus, researchers can investigate its nuclear-specific functions.

-

Transcriptional Regulation: The system can be adapted to deliver transcription factors or other regulatory proteins to the nucleus to control gene expression.[1]

-

Drug Development: The concept of chemically induced proximity can be expanded to target other subcellular compartments and to develop novel therapeutic strategies for diseases driven by protein mislocalization.

Future work may focus on developing orthogonal NICE systems with different protein-ligand pairs to allow for the independent control of multiple proteins. Furthermore, optimizing the pharmacokinetic and pharmacodynamic properties of NICE compounds will be crucial for their potential in vivo and clinical applications.

Conclusion

This compound is a pioneering example of a bifunctional small molecule that enables the induced nuclear import of cytosolic proteins. Its well-defined mechanism, quantifiable kinetics, and straightforward experimental application make it a valuable tool for cell biologists, pharmacologists, and drug discovery scientists. This guide provides a foundational understanding of the this compound system, which will hopefully facilitate its broader adoption and further innovation in the field of chemical biology.

References

The NICE-01 System: A Technical Guide to Chemically Induced Protein Translocation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise control of protein localization within a cell is paramount to cellular function and a critical consideration in therapeutic development. The Nuclear Import and Control of Expression (NICE) system, utilizing the bifunctional small molecule NICE-01 (also known as AP1867-PEG2-JQ1), offers a powerful tool for inducing the translocation of cytosolic proteins into the nucleus. This technical guide provides an in-depth overview of the this compound mechanism, quantitative data derived from key experiments, detailed experimental protocols for its application, and visual representations of the underlying pathways and workflows. This document is intended to serve as a comprehensive resource for researchers employing or developing chemically induced protein translocation strategies.

Introduction to this compound and Induced Protein Translocation

This compound is a synthetic bifunctional molecule designed to hijack the cell's natural protein transport machinery to relocate a cytosolic protein of interest to the nucleus.[1] It achieves this through chemically induced proximity, simultaneously binding to a target cytosolic protein and a resident nuclear protein, thereby "escorting" the target into the nuclear compartment.

The core components of the this compound system are:

-

This compound (AP1867-PEG2-JQ1): A molecule composed of AP1867, a ligand for a mutant form of the FK506-binding protein (FKBP F36V), and JQ1, an inhibitor of the BET bromodomain protein BRD4, connected by a PEG2 linker.[2]

-

Target Cytosolic Protein: The protein of interest, which must be genetically fused to the FKBP F36V tag.

-

Endogenous Nuclear "Carrier" Protein: The ubiquitously expressed and constitutively nuclear bromodomain-containing protein 4 (BRD4).[1][2]

The this compound-mediated translocation offers a rapid and reversible method to control protein localization, providing a valuable tool for studying protein function, validating drug targets, and developing novel therapeutic strategies.

Mechanism of Action: The Ternary Complex

The fundamental mechanism of this compound-induced protein translocation relies on the formation of a ternary complex.[3][4]

-

Binding to Target Protein: The AP1867 moiety of this compound binds with high affinity to the FKBP F36V tag fused to the cytosolic protein of interest.

-

Binding to Nuclear "Carrier": The JQ1 moiety of this compound binds to the bromodomain of the nuclear protein BRD4.[2]

-

Ternary Complex Formation: The simultaneous binding of this compound to both the FKBP F36V-tagged protein and BRD4 results in the formation of a stable ternary complex.[3]

-

Nuclear Import: As BRD4 is a nuclear protein, the entire ternary complex, including the target cytosolic protein, is imported into the nucleus through the nuclear pore complex.

This process effectively hijacks the constitutive nuclear localization of BRD4 to shuttle the desired cytosolic protein into the nucleus.

Quantitative Data Summary

The efficacy of this compound in mediating protein translocation has been quantified in several studies. The following tables summarize key quantitative parameters.

Table 1: Effective Concentrations of this compound

| Parameter | Concentration | Cell Line | Notes |

| Effective Concentration | 200-250 nM | U2OS, 293T | Concentration for inducing robust nuclear translocation.[2] |

| "Hook Effect" Concentration | 10 µM | 293T | Higher concentrations can lead to reduced translocation efficiency.[2] |

Table 2: Kinetics of this compound Mediated Translocation

| Cell Line | Target Protein | This compound Concentration | Time for Translocation |

| U2OS | FKBPF36V-mEGFP | 200 nM | Rapid translocation observed within 40 minutes.[2] |

Experimental Protocols

This section provides a detailed methodology for a typical experiment to visualize and quantify this compound-induced nuclear translocation of a target protein.

Cell Culture and Transfection

-

Cell Seeding: Seed U2OS or 293T cells onto glass-bottom dishes suitable for live-cell imaging. Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Transfection: When cells reach 70-80% confluency, co-transfect them with plasmids encoding the target protein fused to FKBP F36V-mEGFP and a nuclear marker, such as mCherry-BRD4, using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.

This compound Treatment and Live-Cell Imaging

-

Preparation of this compound Stock: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 200 nM).

-

Imaging Setup: Mount the glass-bottom dish on a confocal or high-content imaging system equipped with environmental control (37°C, 5% CO2).

-

Baseline Imaging: Acquire initial images of the cells to establish the baseline cytosolic localization of the FKBP F36V-mEGFP-tagged protein.

-

This compound Addition: Gently add the pre-warmed medium containing this compound to the cells.

-

Time-Lapse Imaging: Immediately begin acquiring time-lapse images at regular intervals (e.g., every 5-10 minutes) for a total duration of 1-2 hours to monitor the translocation of the green fluorescent signal from the cytoplasm to the nucleus.

Data Analysis and Quantification

-

Image Segmentation: Use image analysis software to segment the images and define the nuclear and cytosolic regions of interest (ROIs) for each cell, typically using the mCherry-BRD4 signal to delineate the nucleus.

-

Fluorescence Intensity Measurement: Measure the mean fluorescence intensity of the FKBP F36V-mEGFP signal within the nuclear and cytosolic ROIs for each cell at each time point.

-

Nuclear-to-Cytosolic Ratio Calculation: Calculate the ratio of nuclear to cytosolic fluorescence intensity for each cell. An increase in this ratio over time indicates successful nuclear translocation.

-

Data Plotting: Plot the average nuclear-to-cytosolic fluorescence intensity ratio against time to visualize the kinetics of translocation.

The "Hook Effect"

A critical consideration when using bifunctional molecules like this compound is the "hook effect," a phenomenon observed at high compound concentrations where the desired biological effect is diminished.[5][6][7][8] In the context of this compound, excessively high concentrations (e.g., 10 µM) can lead to the formation of binary complexes (Target-NICE-01 and this compound-BRD4) rather than the productive ternary complex.[2] This is because at high concentrations, it is more probable that a target protein and a BRD4 protein will each be bound by a separate this compound molecule, preventing them from coming together. This leads to a decrease in the efficiency of nuclear translocation. Therefore, it is crucial to perform dose-response experiments to determine the optimal concentration of this compound for a given experimental system.

Conclusion

The this compound system represents a significant advancement in the field of chemical biology, providing a robust and versatile platform for the controlled translocation of proteins into the nucleus. This technical guide has outlined the core principles of this compound function, provided key quantitative data, and detailed the necessary experimental protocols for its successful implementation. By understanding the mechanism of ternary complex formation and being mindful of potential pitfalls such as the "hook effect," researchers can effectively leverage this technology to dissect complex biological processes and accelerate the development of novel therapeutic interventions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bifunctional small molecules that induce nuclear localization and targeted transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]

- 6. researchgate.net [researchgate.net]

- 7. myadlm.org [myadlm.org]

- 8. Studies of the 'hook' effect in the one-step sandwich immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chemically Induced Dimerization with NICE-01

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the basic principles and practical applications of NICE-01, a bifunctional molecule designed for chemically induced dimerization (CID) to control protein localization within the cell. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols, and visualize the underlying processes.

Core Principles of Chemically Induced Dimerization (CID)

Chemically induced dimerization is a powerful technique that utilizes small molecules to bring two proteins into close proximity, thereby controlling their interaction and function in a rapid and reversible manner. This approach has broad applications in biomedical research, including the manipulation of signaling pathways, regulation of gene expression, and targeted protein degradation.

The this compound system leverages this principle to specifically induce the nuclear import of cytosolic proteins. This compound acts as a molecular bridge, connecting a cytosolic protein of interest with a resident nuclear protein, thus facilitating its translocation across the nuclear pore complex.

The this compound System: Mechanism of Action

This compound, also known as AP1867-PEG2-JQ1, is a heterobifunctional molecule composed of two key ligands joined by a polyethylene glycol (PEG) linker:

-

AP1867: A synthetic ligand that binds with high affinity to a mutant version of the FK506-binding protein (FKBP), specifically FKBPF36V.

-

(+)-JQ1: A potent inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, with a high affinity for BRD4.

The mechanism of this compound-induced nuclear import involves the following steps:

-

Target Tagging: The cytosolic protein of interest is genetically fused with the FKBPF36V tag.

-

Dimerizer Introduction: this compound is introduced to the cellular environment.

-

Ternary Complex Formation: this compound simultaneously binds to the FKBPF36V-tagged cytosolic protein and the endogenous, nuclear-localized BRD4 protein.

-

Nuclear Translocation: The formation of this ternary complex effectively "hitches" the cytosolic protein to the nuclear BRD4, facilitating its import into the nucleus through the nuclear pore complex.

This process is illustrated in the signaling pathway diagram below.

Caption: Signaling pathway of this compound induced nuclear import.

Quantitative Data

The efficacy of this compound has been characterized by several key quantitative parameters. The following tables summarize the available data for easy comparison.

| Parameter | Value | Cell Line | Notes |

| Binding Affinity (Kd) | |||

| This compound to FKBPF36V | 94 pM[1] | - | High-affinity interaction is crucial for the system's efficiency. |

| Effective Concentration | |||

| Nuclear Import of FKBPF36V-mEGFP | 200 - 250 nM[1] | U2OS, 293T | Optimal concentration range for inducing nuclear translocation. |

| "Hook Effect" | |||

| Inhibition of Nuclear Import | 10 µM[1] | 293T | At high concentrations, the bifunctional molecule can saturate both binding partners independently, preventing the formation of the ternary complex. |

| Parameter | Value | Protein | Cell Line | Notes |

| Kinetics of Nuclear Import | ||||

| Half-life (t1/2) of nuclear import | 26 minutes[1] | FKBPF36V-mEGFP | - | This represents the time it takes for half of the cytosolic pool of the tagged protein to be imported into the nucleus in the presence of this compound. |

| Time to significant translocation | < 20 - 40 minutes[1] | FKBPF36V-mEGFP | U2OS | Rapid onset of action is a key feature of this CID system. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound system.

Preparation of this compound Stock Solution

Materials:

-

This compound (AP1867-PEG2-JQ1) powder

-

Dimethyl sulfoxide (DMSO)

Protocol:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term stability.

Cell Culture and Transfection

Materials:

-

U2OS or 293T cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Plasmid DNA encoding the FKBPF36V-tagged protein of interest (e.g., fused to a fluorescent reporter like mEGFP)

-

Plasmid DNA encoding a nuclear marker (optional, e.g., mCherry-BRD4)

-

Transfection reagent (e.g., Lipofectamine 3000 or similar)

-

6-well plates or imaging dishes

Protocol:

-

One day prior to transfection, seed the cells in a 6-well plate or imaging dish to achieve 70-80% confluency on the day of transfection.

-

On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. For co-transfection, mix the plasmids encoding the FKBPF36V-tagged protein and the nuclear marker.

-

Add the transfection complexes to the cells and incubate for the recommended duration.

-

After incubation, replace the transfection medium with fresh complete growth medium.

-

Allow the cells to express the fusion proteins for 24-48 hours before proceeding with the dimerization experiment.

Live-Cell Imaging of this compound Induced Nuclear Translocation

Materials:

-

Transfected cells expressing the FKBPF36V-tagged protein and optional nuclear marker

-

Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)

-

This compound stock solution

-

Live-cell imaging medium

Protocol:

-

Place the imaging dish with the transfected cells onto the microscope stage and allow the cells to equilibrate in the environmental chamber.

-

Acquire baseline images of the cells before the addition of this compound. Capture images in the appropriate fluorescence channels (e.g., GFP for the tagged protein, mCherry for the nuclear marker) and a brightfield or phase-contrast image.

-

Prepare a working solution of this compound in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 200 nM).

-

Carefully add the this compound working solution to the cells in the imaging dish.

-

Immediately start acquiring time-lapse images at regular intervals (e.g., every 1-5 minutes) for a duration of at least 1-2 hours to monitor the translocation of the fluorescently tagged protein from the cytoplasm to the nucleus.

-

As a negative control, add an equivalent volume of vehicle (e.g., DMSO diluted in medium) to a separate dish of transfected cells and image under the same conditions.

Image Analysis and Quantification

Protocol:

-

Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity in the nucleus and cytoplasm of individual cells at each time point.

-

Define the nuclear and cytoplasmic regions of interest (ROIs). The nuclear marker can be used to accurately segment the nucleus.

-

Measure the mean fluorescence intensity within the nuclear and cytoplasmic ROIs for each cell.

-

Calculate the nuclear-to-cytoplasmic fluorescence intensity ratio for each cell at each time point.

-

Plot the change in the nuclear-to-cytoplasmic ratio over time to visualize the kinetics of nuclear import.

Mandatory Visualizations

The following diagrams provide a visual representation of the key processes involved in a typical this compound experiment.

Caption: General experimental workflow for a this compound experiment.

This guide provides the foundational knowledge and practical steps for utilizing the this compound system for chemically induced dimerization and nuclear import. By understanding the core principles and following the detailed protocols, researchers can effectively employ this powerful tool to investigate a wide range of biological questions.

References

A Technical Guide to the NICE-01 System: Deconstructing JQ1 and AP1867

Abstract: The NICE-01 system represents an innovative chemical biology tool designed for the targeted manipulation of protein localization within a cell. This bifunctional molecule, comprised of the BET bromodomain inhibitor JQ1 and the synthetic ligand AP1867, leverages the principles of chemically induced dimerization to achieve nuclear import of cytosolic proteins. By hijacking the nuclear-resident protein BRD4, this compound acts as a molecular shuttle, offering researchers precise control over the subcellular position and function of proteins of interest. This technical guide provides an in-depth exploration of the core components of the this compound system, detailing the mechanisms of action, quantitative binding data, and key experimental protocols for JQ1 and AP1867. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.

The this compound System: An Overview

This compound (Nuclear Import Chemically-induced by an Epigenetic reader) is a heterobifunctional compound that facilitates the transport of specifically tagged cytosolic proteins into the nucleus.[1][2] The molecule is a conjugate of (+)-JQ1 and AP1867, joined by a flexible PEG2-diamine linker.[2]

The system's functionality relies on a two-pronged interaction:

-

The JQ1 moiety binds to the Bromodomain and Extra-Terminal (BET) family protein BRD4, which is predominantly localized within the nucleus where it associates with acetylated chromatin.[1][3]

-

The AP1867 moiety selectively binds to a mutant form of the FKBP12 protein (FKBP12F36V).[4]

By genetically tagging a cytosolic protein of interest (POI) with the FKBP12F36V domain, the addition of this compound induces the formation of a ternary complex: POI-FKBP12F36V :: this compound :: BRD4 . This complex is then co-transported into the nucleus, effectively using the endogenous nuclear localization of BRD4 as a carrier to relocate and trap the target protein.[1]

JQ1: The BET Bromodomain Inhibitor Moiety

(+)-JQ1 is a well-characterized, potent, and selective small-molecule inhibitor of the BET family of bromodomain-containing proteins (BRD2, BRD3, BRD4, and BRDT).[5][6][7] It functions as a competitive antagonist at the acetyl-lysine binding pocket, which is crucial for the role of BET proteins as epigenetic "readers."

Mechanism of Action

BET proteins, particularly BRD4, play a critical role in transcriptional regulation by binding to acetylated lysine residues on histone tails.[8] This interaction recruits transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes, stimulating their expression.[8] Many of these target genes are key oncogenes, such as c-Myc.[3][9]

JQ1, by mimicking the acetylated lysine moiety, competitively binds to the bromodomains of BRD4, displacing it from chromatin.[10][11] This disruption prevents the recruitment of the transcriptional apparatus, leading to the downregulation of key target genes and subsequent inhibition of cancer cell proliferation.[3] Beyond its primary BET-inhibitory role, JQ1 has also been shown to have off-target effects, including the activation of the LKB1/AMPK signaling pathway and direct interaction with proteins like FOXA1.[9][10]

Quantitative Data

The in vitro activity of JQ1 has been extensively quantified, demonstrating high affinity and potent inhibition of BET family bromodomains.

Table 1: Inhibitory Potency (IC₅₀) of (+)-JQ1

| Bromodomain Target | Assay Type | IC₅₀ (nM) |

|---|---|---|

| BRD4 (BD1) | AlphaScreen | 77 |

| BRD4 (BD2) | AlphaScreen | 33 |

Data sourced from multiple studies confirming these values.[6][7]

Table 2: Binding Affinity (Kd) of (+)-JQ1

| Bromodomain Target | Assay Type | Kd (nM) |

|---|---|---|

| BRD4 (BD1) | ITC | ~50 |

| BRD4 (BD2) | ITC | ~90 |

Data determined by Isothermal Titration Calorimetry (ITC).[12]

Key Experimental Protocols

Protocol 1: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay is used to measure the inhibitory potency (IC₅₀) of JQ1 by assessing its ability to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.[7]

-

Principle: When a biotinylated histone H4 peptide bound to streptavidin-coated Donor beads is brought into proximity with a His-tagged BRD4 protein bound to Ni-NTA-coated Acceptor beads, excitation of the Donor bead produces singlet oxygen that triggers a light emission from the Acceptor bead. JQ1 competes with the peptide for binding to BRD4, separating the beads and causing a loss of signal.

-

Methodology:

-

Reagent Preparation: All reagents (His-tagged BRD4, biotin-H4 peptide, JQ1 dilutions) are prepared in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA).

-

Incubation: A serial dilution of JQ1 is added to the wells of a 384-well microplate.

-

Complex Formation: The His-tagged BRD4 protein is added and incubated with JQ1 to allow for binding.

-

Assay Reaction: The biotin-H4 peptide is added, followed by the addition of Donor and Acceptor beads. The plate is incubated in the dark to allow the binding interactions to reach equilibrium.

-

Signal Detection: The plate is read using an AlphaScreen-capable microplate reader. The signal decrease is proportional to the inhibitory activity of JQ1.

-

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the binding affinity (Kd) and thermodynamics of the JQ1-bromodomain interaction by quantifying the heat released or absorbed during binding.[7][12]

-

Methodology:

-

Preparation: Purified recombinant BRD4 protein is dialyzed extensively against the ITC buffer. JQ1 is dissolved in the final dialysis buffer to minimize dilution heats.

-

Loading: The sample cell of a microcalorimeter is filled with the purified BRD4 protein solution. A syringe is loaded with a concentrated solution of JQ1.

-

Titration: The experiment is conducted at a constant temperature. The JQ1 solution is titrated into the sample cell via a series of small, precise injections.

-

Data Acquisition: The heat change after each injection is measured. The resulting data are plotted as power versus time.

-

Analysis: The titration curve is integrated and fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

AP1867: The FKBP12F36V Selective Ligand

AP1867 is a synthetic, cell-permeable small molecule designed to specifically interact with a mutated form of the human FKBP12 protein.[13][14] It is a cornerstone of several chemically induced dimerization (CID) technologies.

Mechanism of Action

The specificity of AP1867 is achieved through a "bump-and-hole" strategy.[4] The native FKBP12 protein has a phenylalanine at position 36 (F36) that fills a hydrophobic pocket. In the engineered FKBP12F36V mutant, this bulky phenylalanine is replaced by a smaller valine, creating a cavity or "hole". AP1867 is designed with a complementary chemical "bump" that allows it to fit snugly into this engineered cavity.[4] This steric complementarity ensures that AP1867 binds with high affinity to the FKBP12F36V mutant while having minimal affinity for the wild-type (WT) protein, making the system orthogonal to endogenous cellular processes.[4]

Quantitative Data

The selectivity of AP1867 for the FKBP12F36V mutant is evident from its binding and inhibition metrics.

Table 3: Binding Potency of AP1867

| Target Protein | Assay Type | IC₅₀ (nM) |

|---|---|---|

| FKBP12F36V | Ligand Displacement | 1.8 |

| FKBP12 (WT) | Ligand Displacement | >1000 |

Data demonstrates high selectivity for the mutant protein.[13][15]

Key Experimental Protocols

Protocol 3: General Chemically Induced Dimerization (CID) in Cells

This protocol outlines a general workflow for using an AP1867-based dimerizer to induce a protein-protein interaction inside living cells.[16][17]

-

Principle: Cells are engineered to express one or more proteins of interest fused to the FKBP12F36V tag. The addition of a bivalent FKBP12F36V ligand (such as this compound for heterodimerization or a homodimerizer like AP20187) crosslinks the tagged proteins, triggering a specific biological event (e.g., protein translocation, signal activation, apoptosis).[16][18]

-

Methodology:

-

Vector Construction: Create plasmid vectors encoding the protein(s) of interest fused to the FKBP12F36V tag. Fluorescent reporters (e.g., GFP, mCherry) are often included for visualization.

-

Cell Transfection: Introduce the plasmids into a suitable cell line using standard transfection methods (e.g., lipofection, electroporation). Stable cell lines can be generated for long-term studies.

-

Dimerizer Preparation: Dissolve the dimerizer (e.g., this compound, AP1867) in DMSO to create a high-concentration stock solution. Immediately before use, dilute to the final working concentration (typically in the low nanomolar range) in cell culture medium.

-

Induction: Add the diluted dimerizer to the transfected cells and incubate for the desired period (ranging from minutes to hours).

-

Analysis: Observe the cellular response using the appropriate method. This can include:

-

Live-Cell Imaging: To visualize dynamic events like protein translocation or co-localization using fluorescence microscopy.

-

Immunofluorescence: To fix cells and visualize protein localization at a specific time point.

-

Biochemical Assays: To lyse cells and analyze downstream effects via Western blot (e.g., phosphorylation events), co-immunoprecipitation, or reporter gene assays.

-

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BET inhibitor JQ1 suppresses cell proliferation via inducing autophagy and activating LKB1/AMPK in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeted Liver Fibrosis Therapy: Evaluating Retinol-Modified Nanoparticles and Atorvastatin/JQ1-Loaded Nanoparticles for Deactivation of Activated Hepatic Stellate Cells [mdpi.com]

- 12. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. abmole.com [abmole.com]

- 15. AP 1867 Supplier | CAS 195514-23-9 | AP1867 | Tocris Bioscience [tocris.com]

- 16. Utilizing chemically induced dimerization of FKBP to analyze endocytosis by live-cell imaging in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. A versatile synthetic dimerizer for the regulation of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NICE-01 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of NICE-01, a bifunctional small molecule, in cell culture experiments. This compound facilitates the nuclear import of cytosolic proteins by leveraging the endogenous nuclear protein Bromodomain-containing protein 4 (BRD4) as a carrier. This document outlines the mechanism of action, provides detailed protocols for key applications, and presents quantitative data to guide experimental design.

Introduction

This compound (also known as AP1867-PEG2-JQ1) is a novel research tool for manipulating the subcellular localization of proteins. It is a bifunctional molecule composed of AP1867, which binds to a mutant FKBP (FKBPF36V), and JQ1, a potent inhibitor of the BET bromodomain family, including BRD4. By simultaneously binding to a cytosolic protein of interest tagged with FKBPF36V and the nuclear-localized BRD4, this compound effectively shuttles the target protein into the nucleus. This targeted nuclear import allows for the investigation of a protein's nuclear function and the potential for therapeutic intervention by controlling transcriptional regulation.[1][2][3]

Mechanism of Action

The "Nuclear Import and Control of Expression" (NICE) concept relies on the tripartite complex formed by this compound, the FKBPF36V-tagged cytosolic protein, and the endogenous nuclear protein BRD4. This complex is then actively transported into the nucleus through the nuclear pore complex, effectively trapping the cytosolic protein within the nuclear compartment.[2][3]

References

Application Notes and Protocols for NICE-01 in Transcriptional Regulation Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing NICE-01, a bifunctional small molecule, to investigate transcriptional regulation. This compound facilitates the targeted nuclear import of cytosolic proteins, offering a powerful tool to control the activity of transcription factors and other regulatory proteins in a temporal and dose-dependent manner.

Introduction to this compound

This compound (also known as AP1867-PEG2-JQ1) is a chemical inducer of proximity that operates by bridging a nuclear "carrier" protein with a cytosolic "cargo" protein.[1][2][3][4] The molecule consists of two key moieties:

-

JQ1: A ligand that binds to the bromodomain and extra-terminal domain (BET) family of proteins, with a high affinity for the nuclear-localized BRD4.[3][5]

-

AP1867: A ligand that specifically binds to a mutant form of the FK506-binding protein (FKBP), FKBPF36V.[3]

By genetically tagging a cytosolic protein of interest (e.g., a transcription factor) with the FKBPF36V domain, treatment with this compound induces the formation of a ternary complex between BRD4, this compound, and the FKBPF36V-tagged protein. This complex is then actively imported into the nucleus, effectively relocating the cytosolic cargo protein to the site of transcription.[2][3] This induced nuclear localization can be used to initiate or modulate the transcriptional programs controlled by the targeted protein.[1][3][4][6][7]

Key Applications in Transcriptional Regulation

-

Inducible Gene Activation: Relocate a sequestered or engineered transcription factor from the cytoplasm to the nucleus to activate target gene expression.[3][7]

-

Studying Transcription Factor Dynamics: Investigate the real-time kinetics of transcriptional activation following the controlled nuclear import of a specific factor.

-

Dissecting Signaling Pathways: Probe the transcriptional consequences of localizing a specific signaling protein to the nucleus.

-

Therapeutic Target Validation: Assess the downstream effects of forcing the nuclear localization of a therapeutically relevant protein.

Data Summary

The following table summarizes quantitative data from a key study demonstrating this compound-mediated transcriptional activation.[3][7]

| Parameter | Value | Cell Line | Target Protein | Notes |

| This compound Concentration | 200 nM | U2OS | FKBPF36V-mEGFP | Used for initial nuclear import imaging.[3] |

| 250 nM | 293T | FKBPF36V-mEGFP | Used for stable expression imaging and RNA-seq.[3][7] | |

| Time for Nuclear Import | < 20 minutes | 293T | FKBPF36V-mEGFP-IRF1-NES | Rapid import observed by microscopy.[3] |

| ~3 hours | 293T | FKBPF36V-mEGFP-PIK3CAE545K | Slower import for larger proteins.[3] | |

| RNA-Seq Treatment | 250 nM this compound | 293T | FKBPF36V-mEGFP-IRF1-NES | Compared to binders (JQ1-PEG2-NH2 + AP1867).[3][7] |

| Gene Set Enrichment | NES = 3.31 (IFNα) | 293T | FKBPF36V-mEGFP-IRF1-NES | Significant enrichment of interferon response genes.[3] |

| NES = 3.26 (IFNγ) | 293T | FKBPF36V-mEGFP-IRF1-NES | Significant enrichment of interferon response genes.[3] |

Experimental Protocols

Protocol 1: Inducible Nuclear Translocation and Gene Activation using this compound

This protocol describes the general workflow for using this compound to induce the nuclear translocation of an FKBPF36V-tagged transcription factor and subsequently analyzing the transcriptional response via RNA sequencing.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biorxiv.org [biorxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Bifunctional Small Molecules That Induce Nuclear Localization and Targeted Transcriptional Regulation. | Broad Institute [broadinstitute.org]

- 7. Bifunctional small molecules that induce nuclear localization and targeted transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NICE-01: A System for Studying Cytosolic Protein Function in the Nucleus

For Researchers, Scientists, and Drug Development Professionals

The Nuclear Import and Control of Expression (NICE) system, utilizing the bifunctional molecule NICE-01 (also known as AP1867-PEG2-JQ1), offers a powerful and acute method for studying the function of cytosolic proteins within the nuclear environment. This chemically inducible system allows for the rapid and reversible translocation of a cytosolic protein of interest (POI) into the nucleus, enabling precise investigation of its nuclear activities, such as transcriptional regulation.

Core Principle: The this compound molecule acts as a molecular bridge. One end, the JQ1 moiety, binds to the endogenous nuclear protein BRD4. The other end, the AP1867 moiety, binds to a specifically engineered mutant of the FKBP protein (FKBPF36V), which must be fused to the cytosolic POI. Upon addition of this compound, a ternary complex is formed between the POI-FKBPF36V fusion protein, this compound, and the nuclear BRD4 protein. This induced proximity results in the nuclear import of the cytosolic POI.[1][2][3][4]

Mechanism of Nuclear Import: The NICE system operates through two primary mechanisms depending on the size of the cargo protein:

-

Co-import: For larger proteins that cannot passively diffuse through the nuclear pore complex, the POI "piggybacks" on BRD4, utilizing its nuclear localization signals for active transport into the nucleus.[3][4]

-

Nuclear Trapping: For smaller proteins capable of passive diffusion across the nuclear membrane, this compound shifts the localization equilibrium. By binding to the abundant nuclear BRD4, the POI is effectively trapped within the nucleus, preventing its export.[3][4]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the this compound system, derived from studies using fluorescently tagged cargo proteins in human cell lines.

| Parameter | Value | Cell Line(s) | Cargo Protein | Notes |

| This compound Working Concentration | 200 - 250 nM | U2OS, 293T | FKBPF36V-mEGFP | Effective concentration for inducing nuclear import.[1][3][4] |

| Import Half-Life (t₁/₂) | ~26 minutes | U2OS | FKBPF36V-mEGFP (39.4 kDa) | Time for 50% of the cytosolic cargo to be imported into the nucleus.[3][4] |

| Import Rate Constant (k_import) | ~0.0266 min⁻¹ | U2OS | FKBPF36V-mEGFP (39.4 kDa) | First-order kinetic constant for nuclear import.[4] |

| Time for Complete Import | ~1 hour | U2OS, 293T | FKBPF36V-mEGFP | Time to observe near-complete nuclear localization for small proteins.[3] |

| Time for Large Protein Import | ~3 hours | Not specified | FKBPF36V-mEGFP-PIK3CAE545K (149 kDa) | Demonstrates that larger proteins are imported, albeit at a slower rate.[3][4] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of this compound induced nuclear import.

Caption: Experimental workflow for a this compound experiment.

Experimental Protocols

Protocol 1: Plasmid Construction for POI-FKBPF36V Expression

Objective: To generate an expression vector for the cytosolic protein of interest (POI) fused with the FKBPF36V tag and a fluorescent reporter.

Materials:

-

pCDNA-based expression vector

-

cDNA of your POI

-

FKBPF36V sequence

-

mEGFP or other fluorescent tag sequence

-

Restriction enzymes and T4 DNA ligase (for restriction cloning)

-

Or, reagents for Gibson assembly/Gateway cloning

-

Competent E. coli

-

Plasmid purification kit

Method:

-

Design a cloning strategy to create a fusion construct in the following order: [Promoter] - [POI] - [Linker] - [FKBPF36V] - [Linker] - [mEGFP]. A flexible linker (e.g., GGGGS repeats) between domains is recommended.

-

Perform standard molecular cloning procedures (restriction digest and ligation, or Gibson assembly) to insert your POI and the FKBPF36V-mEGFP tag into the expression vector.

-

Transform the ligation product into competent E. coli and select for positive colonies.

-

Isolate plasmid DNA from selected colonies and verify the correct sequence by Sanger sequencing.

-

Purify a large-scale preparation of the sequence-verified plasmid for cell transfection.

Protocol 2: Cell Culture, Transfection, and this compound Treatment

Objective: To express the POI-FKBPF36V fusion protein in mammalian cells and induce its nuclear translocation with this compound for live-cell imaging.

Materials:

-

U2OS or 293T cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Glass-bottom imaging dishes

-

Transfection reagent (e.g., Lipofectamine 3000)

-

POI-FKBPF36V-mEGFP expression plasmid

-

(Optional) mCherry-BRD4 expression plasmid to ensure sufficient carrier protein levels.[3]

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Live-cell imaging microscope equipped with environmental control (37°C, 5% CO₂)

Method:

-

Cell Seeding: 24 hours prior to transfection, seed U2OS or 293T cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.

-

Transfection:

-

Co-transfect the cells with the POI-FKBPF36V-mEGFP plasmid and, optionally, the mCherry-BRD4 plasmid using your preferred transfection reagent according to the manufacturer's protocol.

-

Incubate the cells for 24-48 hours to allow for protein expression.

-

-

Preparation for Imaging:

-

Just before imaging, replace the culture medium with fresh, pre-warmed imaging medium.

-

Prepare a working solution of this compound by diluting the DMSO stock in imaging medium to the final desired concentration (e.g., 250 nM).

-

-

Live-Cell Imaging:

-

Place the imaging dish on the microscope stage and allow it to equilibrate.

-

Identify a field of view with healthy, transfected cells expressing your fluorescently tagged POI, which should be localized in the cytoplasm.

-

Acquire baseline images (t=0) for both the GFP and (if applicable) mCherry channels.

-

Carefully add the pre-warmed this compound working solution to the dish.

-

Immediately begin time-lapse acquisition, capturing images every 1-5 minutes for a total duration of 1 to 3 hours.

-

Protocol 3: Image Analysis and Quantification

Objective: To quantify the change in subcellular localization of the POI over time.

Materials:

-

Image analysis software (e.g., ImageJ/Fiji, CellProfiler)

-

Time-lapse image series from Protocol 2

Method:

-

Define Regions of Interest (ROIs):

-

For each cell at each time point, define an ROI for the nucleus and another for the cytoplasm. A nuclear stain (like Hoechst) or a nuclear-localized marker (like mCherry-BRD4) can be used to automate nuclear segmentation. The cytoplasmic ROI can be defined as the whole-cell ROI minus the nuclear ROI.

-

-

Measure Fluorescence Intensity:

-

Measure the mean fluorescence intensity within the nuclear and cytoplasmic ROIs for each cell at every time point.

-

-

Calculate Nuclear-to-Cytoplasmic Ratio:

-

For each cell, calculate the ratio of the mean nuclear fluorescence intensity to the mean cytoplasmic fluorescence intensity.

-

-

Data Plotting:

-

Plot the nuclear-to-cytoplasmic ratio over time for individual cells or as an average across multiple cells. This will visualize the kinetics of nuclear import.

-

-

Kinetic Analysis (Optional):

-

Fit the import data to a first-order kinetic model to determine the import rate constant (k_import) and the half-life (t₁/₂) of translocation.[4]

-

Protocol 4: Functional Readout using RNA-Sequencing

Objective: To assess the functional consequence of translocating a transcription factor (TF) into the nucleus. This protocol is adapted from the study of IRF1 translocation.[3][4]

Materials:

-

Cells expressing a TF-FKBPF36V-mEGFP fusion protein

-

This compound

-

Control compounds (e.g., JQ1-PEG2-NH2 + AP1867 as separate molecules)[3][4]

-

RNA extraction kit

-

Reagents and equipment for library preparation and next-generation sequencing

Method:

-

Cell Treatment:

-

Plate cells expressing the TF-fusion construct.

-

Treat one set of cells with this compound (e.g., 250 nM) to induce nuclear translocation.

-

Treat a control set of cells with an equimolar mixture of the individual binder molecules (JQ1 and AP1867 moieties) to control for off-target effects of the chemical components.[4]

-

Incubate for a duration sufficient to allow for transcriptional changes (e.g., 6-24 hours).

-

-

RNA Extraction:

-

Harvest the cells and extract total RNA using a commercial kit, including a DNase treatment step to remove genomic DNA.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from the extracted RNA.

-

Perform next-generation sequencing to obtain transcriptomic profiles.

-

-

Data Analysis:

-

Perform differential gene expression analysis between the this compound treated group and the control group.

-

Use Gene Set Enrichment Analysis (GSEA) to identify pathways regulated by the translocated TF.

-

Compare differentially expressed genes with known target genes of the TF (e.g., from ChIP-seq data) to confirm on-target activity.[3][4]

-

References

Application Notes and Protocols for Quantitative Analysis of NICE-01 Induced Nuclear Localization

Audience: Researchers, scientists, and drug development professionals.

Introduction

NICE-01 is a bifunctional small molecule designed to induce the nuclear localization of cytosolic proteins. Its structure, AP1867-PEG2-JQ1, allows it to simultaneously bind to a protein of interest fused to an FKBP variant in the cytoplasm and the nuclear protein BRD4.[1][2] This interaction facilitates the translocation of the cytosolic protein into the nucleus. The mechanism of nuclear import can occur through two proposed pathways: a "co-import" mechanism where the entire complex is actively transported, or a "nuclear trapping" mechanism for smaller proteins that can passively diffuse through the nuclear pore, where this compound sequesters them within the nucleus by binding to BRD4.[1] The efficiency of this induced nuclear import is dependent on the stoichiometry of the components involved.[1]

These application notes provide detailed protocols for the quantitative analysis of this compound induced nuclear localization using three common laboratory techniques: fluorescence microscopy, Western blotting of subcellular fractions, and flow cytometry.

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound induced nuclear localization.

Table 1: Time Course of this compound Induced Nuclear Import

| Target Protein | Cell Line | This compound Concentration | Time for Nuclear Localization | Source |

| FKBPF36V-mEGFP | U2OS (co-transfected with mCherry-BRD4) | 200 nM | 40 minutes | [2] |

| FKBPF36V-mEGFP | 293T (stably expressing) | 250 nM | 3 hours | [2] |

| FKBPF36V-mEGFP-PIK3CAE545K | U2OS (co-transfected with mCherry-BRD4) | 200 nM | ~3 hours (in ~50% of cells) | [1][2] |

Table 2: Effect of this compound Concentration on Nuclear Import

| Target Protein | Cell Line | This compound Concentration | Observation | Source |

| FKBPF36V-mEGFP | Not specified | 10 µM | No nuclear translocation observed | [1] |